N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound with a molecular formula of C22H25N5O4S and a molecular weight of 455.54 g/mol . This compound is known for its unique structural features, which include a triazole ring, methoxyphenyl groups, and a hydrazide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multiple steps. One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in the presence of an appropriate catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up this process with optimized reaction parameters to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with various molecular targets. The triazole ring and methoxyphenyl groups play a crucial role in binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, its antimicrobial activity is attributed to the disruption of cell membrane integrity and inhibition of essential enzymes .
Comparison with Similar Compounds
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
These compounds share similar structural features but differ in the position of the methoxy groups on the phenyl ring, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H25N5O4S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H25N5O4S/c1-5-27-21(15-6-9-17(29-2)10-7-15)25-26-22(27)32-14-20(28)24-23-13-16-8-11-18(30-3)12-19(16)31-4/h6-13H,5,14H2,1-4H3,(H,24,28)/b23-13+ |
InChI Key |
RYEFFXMVMYEJSU-YDZHTSKRSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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